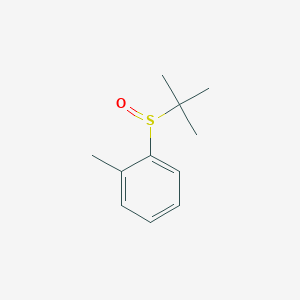

1-Tert-butylsulfinyl-2-methylbenzene

Description

Significance of Chiral Sulfoxides in Asymmetric Synthesis

The significance of chiral sulfoxides in asymmetric synthesis is multifaceted. They primarily function as chiral auxiliaries, which are temporarily attached to a substrate molecule to direct the stereochemical course of a reaction. illinois.edunumberanalytics.comepfl.ch Once the desired chirality is established, the auxiliary can be cleaved and often recovered for reuse. numberanalytics.com This strategy is fundamental in producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry where one enantiomer of a drug often exhibits the desired therapeutic effect while the other may be inactive or even harmful. epfl.chnih.gov

Beyond their role as auxiliaries, chiral sulfoxides are also employed as ligands in transition-metal-catalyzed reactions. thieme-connect.comresearchgate.netnih.govthieme-connect.com The sulfur and oxygen atoms of the sulfoxide (B87167) group can coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of catalytic transformations. illinois.edunih.govthieme-connect.com Their stability, ease of synthesis, and the proximity of the chiral sulfur atom to the reaction center make them highly effective for controlling stereochemistry. thieme-connect.comthieme-connect.com

Overview of Sulfoxide-Mediated Stereocontrol Principles

The ability of a chiral sulfoxide to control the stereochemical outcome of a reaction hinges on several key principles. The sulfoxide group itself is a tetrahedral stereocenter, with a lone pair of electrons acting as the fourth substituent, and it is configurationally stable under typical reaction conditions. illinois.edu

Stereocontrol is primarily achieved through:

Steric Hindrance: The substituents attached to the sulfur atom, particularly bulky groups like the tert-butyl group, create a sterically demanding environment. This bulkiness blocks one face of the reactive molecule, forcing an incoming reagent to approach from the less hindered face, thus dictating the stereochemistry of the product. illinois.edu

Chelation Control: The oxygen atom of the sulfoxide group is Lewis basic and can coordinate to metal ions (Lewis acids). When the substrate also contains a chelating group, a rigid, cyclic transition state can form. This locks the conformation of the molecule, providing a highly ordered environment that leads to high levels of stereoselectivity in reactions such as aldol (B89426) additions and reductions. illinois.edu

Dipole Effects: The polarized S-O bond can influence the trajectory of approaching reagents through electrostatic interactions, further contributing to facial selectivity. thieme-connect.com

These principles allow sulfoxides to be used effectively in a wide array of chemical transformations, including carbon-carbon bond-forming reactions, reductions, and cycloadditions. nih.gov

Historical Development of Aryl Sulfoxide Research

The study of chiral sulfoxides dates back to the early 20th century, but it was the work of Kenneth K. Andersen in 1962 that provided the first practical method for synthesizing optically active sulfoxides. illinois.eduwiley-vch.de The "Andersen method" involves the reaction of a diastereomerically pure sulfinate ester, typically derived from a chiral alcohol like (-)-menthol, with an organometallic reagent (e.g., a Grignard reagent). illinois.eduwiley-vch.de This reaction proceeds with a predictable inversion of configuration at the sulfur atom, allowing for the synthesis of a wide range of enantiomerically enriched aryl sulfoxides.

Following this breakthrough, researchers like Cram and Mislow further elucidated the stereochemical behavior of sulfoxides. The development of tert-butanesulfinamide by Jonathan Ellman in 1997 marked another significant milestone. iupac.orgorgsyn.orgwikipedia.org This versatile reagent is now widely used for the asymmetric synthesis of amines, demonstrating the enduring utility of sulfoxide chemistry. iupac.orgnih.gov The field continues to evolve, with ongoing research focused on developing new sulfoxide-based ligands and catalysts for even more efficient and selective reactions. nih.govrsc.org

Contextualizing 1-Tert-butylsulfinyl-2-methylbenzene within Contemporary Chiral Auxiliary Design

This compound fits well within these contemporary design principles. Its structure features:

A chiral tert-butylsulfinyl group : The bulky tert-butyl group provides a strong steric directing effect, which is a cornerstone of its function as a chiral auxiliary. This group is known to be highly effective in controlling the facial selectivity of reactions on attached substrates. nih.gov

An ortho-methyl group : The methyl group on the benzene (B151609) ring, positioned ortho to the sulfinyl group, adds to the steric congestion around the chiral center. This additional steric feature can enhance the rigidity of transition states and further improve the level of asymmetric induction compared to its unsubstituted counterpart, phenyl tert-butyl sulfoxide.

This specific combination of a bulky alkyl group on the sulfur and a substituent on the aryl ring represents a targeted design to maximize stereochemical control. It is an example of the fine-tuning of electronic and steric properties that characterizes modern chiral auxiliary development. Its applications would typically involve its attachment to a substrate to direct stereoselective transformations before being cleaved to yield the desired chiral product.

Research Data on Related Sulfinyl Imines

The effectiveness of chiral sulfinyl groups is often demonstrated in the synthesis and subsequent reactions of N-sulfinyl imines. The following table presents data on the synthesis of various ortho-substituted diaryl N-(tert-butylsulfinyl) ketimines, which are structurally related to intermediates that would be formed from auxiliaries like this compound. The data highlights the yields achievable under specific reaction conditions.

| Product | Diaryl Ketone Starting Material | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 3a | (2-methylphenyl)(phenyl)methanone | 1 | 85 | rsc.org |

| 3b | (2-methoxyphenyl)(phenyl)methanone | 1 | 88 | rsc.org |

| 3c | (2-bromophenyl)(phenyl)methanone | 1 | 79 | rsc.org |

| 3h | (2-chlorophenyl)(4-nitrophenyl)methanone | 2.5 | 78 | rsc.org |

| 3i | (2-bromophenyl)(4-nitrophenyl)methanone | 2.5 | 75 | rsc.org |

This table is interactive. Click on headers to sort.

Structure

2D Structure

3D Structure

Properties

CAS No. |

142075-25-0 |

|---|---|

Molecular Formula |

C11H16OS |

Molecular Weight |

196.31 g/mol |

IUPAC Name |

1-tert-butylsulfinyl-2-methylbenzene |

InChI |

InChI=1S/C11H16OS/c1-9-7-5-6-8-10(9)13(12)11(2,3)4/h5-8H,1-4H3 |

InChI Key |

AGJUWIQNUZJADL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1S(=O)C(C)(C)C |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies for 1 Tert Butylsulfinyl 2 Methylbenzene and Analogues

Enantioselective Oxidation of Thioether Precursors

The most direct route to chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfides. wiley-vch.de For 1-tert-butylsulfinyl-2-methylbenzene, the precursor is 1-tert-butylthio-2-methylbenzene. This approach involves the use of a chiral catalyst or reagent to selectively form one enantiomer of the sulfoxide (B87167) over the other. Key strategies include transition metal catalysis, organocatalysis, and biocatalysis.

Transition Metal-Catalyzed Asymmetric Oxidation Systems

Transition metal complexes featuring chiral ligands are highly effective catalysts for the enantioselective oxidation of sulfides. Various systems have been developed that offer high yields and enantioselectivities.

A notable example involves a chiral Fe(salan) complex, which efficiently catalyzes the asymmetric oxidation of various sulfides, including alkyl aryl sulfides, using aqueous hydrogen peroxide as the oxidant. organic-chemistry.org This method is advantageous as it can be performed in water without requiring surfactants. organic-chemistry.org Similarly, manganese porphyrin-inspired catalysts have demonstrated rapid oxidation of a broad range of sulfides with hydrogen peroxide, achieving excellent yields and enantioselectivities. organic-chemistry.org

Titanium-based systems have also been thoroughly investigated. The Ti-catalyzed asymmetric oxidation of alkyl aryl sulfides with enantiomerically pure hydroperoxides can achieve high enantiomeric excess (ee). acs.org However, this particular system's high enantioselectivity was found to be a result of a combination of a modest initial asymmetric induction followed by an efficient kinetic resolution of the resulting sulfoxide, where one enantiomer is preferentially oxidized further to the sulfone. acs.org

Chiral platinum complexes have also been employed. Strukul and Scarso reported a catalytic system using a chiral platinum diphosphine complex that mediates the mild, high-yielding oxidation of prochiral aryl alkyl sulfides with enantioselectivities reaching up to 88% ee. organic-chemistry.org

Table 1: Selected Transition Metal-Catalyzed Asymmetric Sulfoxidation Systems

| Catalyst System | Oxidant | Substrate Type | Max. Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Fe(salan) Complex | Hydrogen Peroxide | Alkyl Aryl Sulfides | High | organic-chemistry.org |

| Chiral Platinum Diphosphine | Hydrogen Peroxide | Aryl Alkyl Sulfides | 88% | organic-chemistry.org |

| Titanium/Chiral Hydroperoxide | Chiral Hydroperoxide | Alkyl Aryl Sulfides | ~80% | acs.org |

| Manganese Porphyrin Complex | Hydrogen Peroxide | Broad Range of Sulfides | Excellent | organic-chemistry.org |

Organocatalytic Approaches to Sulfoxide Enantiopurity

Organocatalysis presents a metal-free alternative for asymmetric sulfoxidation. These systems often utilize chiral organic molecules to induce enantioselectivity. Chiral Brønsted acids have emerged as particularly effective catalysts. organic-chemistry.org When confined within a chiral environment, these acids can catalyze the asymmetric oxidation of a wide variety of sulfides using hydrogen peroxide, yielding sulfoxides with high enantiopurity comparable to the best metal-based systems. organic-chemistry.org

Other organocatalytic systems employ chiral imines or flavinium salts as catalysts, again with hydrogen peroxide as the terminal oxidant. researchgate.net These methods have demonstrated the ability to produce sulfoxides from aryl methyl sulfides with enantioselectivities up to 80% ee. researchgate.net The choice of catalyst structure is crucial; for instance, substitutions on the flavin unit can significantly enhance the enantioselectivity of the sulfoxidation reactions for different classes of substrates. researchgate.net

Biocatalytic Transformations for Sulfoxide Synthesis

Biocatalysis leverages enzymes or whole-cell systems to perform highly selective chemical transformations under mild conditions. nih.gov Several microbial systems have been identified for the stereoselective oxidation of sulfides. For example, growing cells of Streptomyces glaucescens GLA.0 can selectively oxidize phenyl methyl sulfide (B99878) to its corresponding sulfoxide with minimal overoxidation to the sulfone. nih.gov Other microorganisms, such as Aspergillus japonicus and Pseudomonas monteilii, have also been successfully used for this transformation. nih.gov

In addition to whole-cell systems, isolated enzymes offer a more controlled approach. Baeyer-Villiger monooxygenases (BVMOs) sourced from organisms like Thermobifida fusca (PAMO) and Pseudomonas fluorescens (HAPMO) have been shown to oxidize alkyl aryl sulfides with high enantiomeric excess. organic-chemistry.org Furthermore, an efficient bienzymic system combining an oxidase and a peroxidase has been developed for the oxidation of various sulfides, yielding products with high enantioselectivity (up to 99% ee). organic-chemistry.org

Table 2: Examples of Biocatalytic Sulfoxidation

| Biocatalyst | Type | Substrate Example | Key Finding | Reference |

|---|---|---|---|---|

| Streptomyces glaucescens | Whole Cell | Phenyl Methyl Sulfide | Selective oxidation to sulfoxide | nih.gov |

| Baeyer-Villiger Monooxygenases (BVMOs) | Isolated Enzyme | Alkyl Aryl Sulfides | High enantiomeric excess achieved | organic-chemistry.org |

| Pseudomonas frederiksbergensis | Whole Cell | Alkyl Aryl Sulfides | Up to 99% ee | organic-chemistry.org |

| Methionine Sulfoxide Reductase B (MsrB) | Isolated Enzyme | Aromatic/Alkyl Sulfoxides | Kinetic resolution yielding (S)-sulfoxides (92-99% ee) | rsc.org |

Classical and Dynamic Kinetic Resolution Techniques

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral sulfoxides. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of the less reactive enantiomer in high enantiopurity.

Dynamic kinetic resolution (DKR) is an advanced form of this technique where the unreacted, faster-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the starting racemic material into a single, enantiopure product. Palladium catalysis, in conjunction with a mono-protected amino acid (MPAA) ligand, has been used for the kinetic resolution of sulfoximines, which can then be reduced to the corresponding chiral sulfoxides. nih.gov

Chromatographic Enantioseparation Strategies

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), are indispensable tools for both the analytical and preparative separation of sulfoxide enantiomers. mdpi.com Polysaccharide-based CSPs, such as those derivatized from cellulose (B213188) and amylose, are widely used and have proven effective for resolving a broad range of chiral sulfoxides and related compounds. mdpi.comnih.gov

For instance, the Chiralpak AD-H column, an amylose-based CSP, has been shown to completely separate the enantiomers of several chiral sulfoxide drugs. mdpi.com Teicoplanin-based CSPs are also highly suitable for the enantioseparation of chiral sulfoxides, often used in a polar-organic mobile phase. researchgate.net For more challenging separations, supercritical fluid chromatography (SFC) with chlorinated cellulosic phases has been shown to provide high retention and enantioselectivity for sulfoxides. polimi.it

An innovative approach combines recycling HPLC with on-column photoracemization. acs.org In this system, the racemic mixture is passed through a chiral column, the separated, undesired enantiomer is then racemized in a photoreactor integrated into the flow system, and the resulting racemate is recycled back onto the column. This process allows for the near-complete conversion of a racemate into a single desired enantiomer. acs.org

Table 3: Chromatographic Methods for Sulfoxide Enantioseparation

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Key Feature | Reference |

|---|---|---|---|---|

| Chiral HPLC | Chiralpak AD-H (Amylose-based) | n-Hexane/Ethanol (B145695) | Favorable for a variety of sulfoxides | mdpi.com |

| Chiral HPLC | Chirobiotic T (Teicoplanin-based) | Methanol w/ acid/base | Polar-organic mode for sulfoxide separation | researchgate.net |

| Chiral SFC | Chlorinated Cellulosic Phases | CO2-Methanol | High retention and enantioselectivity | polimi.it |

| Chiral HPLC | Chiralcel OJ-H (Cellulose-based) | n-Hexane/2-Propanol | Effective for resolving sulfoximines | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 Tert Butylsulfinyl 2 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a foremost tool for determining the constitution and stereochemistry of organic compounds. For 1-tert-butylsulfinyl-2-methylbenzene, various NMR techniques are employed to probe its conformational preferences and enantiomeric purity. The sulfoxide (B87167) group, with its lone pair of electrons and pyramidal geometry, establishes a chiral center that influences the magnetic environment of nearby nuclei. illinois.edu

NOESY and ROESY Experiments for Relative Stereochemistry and Conformation

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful non-invasive techniques that provide information about the spatial proximity of protons within a molecule. These experiments detect through-space dipolar couplings, with the intensity of a cross-peak being inversely proportional to the sixth power of the distance between the two nuclei.

For this compound, the key conformational feature is the rotation around the S–C(aryl) bond. NOESY and ROESY experiments can distinguish between different preferred conformations. A strong NOE/ROE cross-peak would be expected between the protons of the bulky tert-butyl group and the protons of the ortho-methyl group. The presence and intensity of this correlation would indicate a conformation where these two groups are spatially close. Conversely, the absence or weakness of this signal would suggest a conformation where they are distant. ROESY is particularly useful for molecules of intermediate size where the NOE might be close to zero.

Table 1: Expected NOESY/ROESY Correlations for Conformational Analysis

| Proton Group 1 | Proton Group 2 | Expected Correlation | Structural Implication |

|---|---|---|---|

| tert-Butyl (–C(CH₃)₃) | ortho-Methyl (Ar–CH₃) | Medium to Strong | Indicates a preferred conformation where the tert-butyl and methyl groups are on the same side of the S–C(aryl) bond. |

| tert-Butyl (–C(CH₃)₃) | Aromatic H (at C6) | Weak to Medium | Provides information on the orientation of the sulfoxide relative to the aromatic ring. |

| ortho-Methyl (Ar–CH₃) | Aromatic H (at C3) | Weak | Helps to confirm assignments and provides additional conformational constraints. |

Chiral Solvating Agents and Lanthanide Shift Reagents for Enantiomeric Purity Assessment

Determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral sample is crucial. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a direct method for this assessment. nih.gov

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, diastereomeric complexes with the enantiomers of the analyte. acs.org These complexes have slightly different chemical environments, leading to the separation of NMR signals for the (R) and (S) enantiomers of this compound. unipi.it The integration of these distinct signals allows for the direct calculation of the enantiomeric ratio. The sulfoxide oxygen atom can act as a binding site for the CSA through hydrogen bonding or other dipole-dipole interactions.

Lanthanide Shift Reagents (LSRs) , particularly chiral ones like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), are paramagnetic complexes that coordinate to Lewis basic sites in a substrate molecule, such as the sulfoxide oxygen. numberanalytics.comnih.govslideshare.net This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance and angle from the paramagnetic center. libretexts.org In a chiral environment, the diastereomeric complexes formed with the enantiomers of the analyte experience different induced shifts, resulting in the resolution of signals for the R and S forms. rsc.org This allows for the quantification of enantiomeric purity.

Variable Temperature NMR Studies for Conformational Dynamics

Variable Temperature (VT) NMR is used to study dynamic processes, such as restricted rotation around single bonds. In this compound, steric hindrance between the bulky tert-butyl group and the ortho-methyl group can lead to a significant energy barrier for rotation around the S–C(aryl) bond. illinois.edu

At low temperatures, this rotation may become slow on the NMR timescale, leading to the appearance of distinct signals for protons that are equivalent at room temperature. For example, the aromatic protons might show broadening and then decoalesce into separate signals. By analyzing the spectra at different temperatures and determining the coalescence temperature, it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational stability. nih.gov

Single Crystal X-ray Crystallography for Absolute Stereochemical Determination

While NMR methods excel at defining relative stereochemistry and solution-state conformation, single-crystal X-ray crystallography is the definitive technique for determining the absolute configuration of a chiral molecule in the solid state. springernature.comresearchgate.neted.ac.uk The prerequisite is the ability to grow a high-quality single crystal of an enantiomerically pure sample. thieme-connect.de

The analysis of a suitable crystal of (R)- or (S)-1-tert-butylsulfinyl-2-methylbenzene would provide precise bond lengths, bond angles, and torsion angles. researchgate.netbruceryandontexist.netst-andrews.ac.uk The key to determining the absolute configuration is the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength used is near an absorption edge of an atom in the crystal (in this case, sulfur). thieme-connect.de This effect causes small, but measurable, differences in the intensities of Friedel pairs (reflections hkl and -h -k -l). By carefully measuring these differences and analyzing the data, the Flack parameter can be calculated. A value close to 0 for a given enantiomer confirms the assigned absolute configuration, while a value close to 1 indicates the configuration is inverted. ed.ac.uk

Table 2: Representative Crystallographic Data for a Chiral Aryl Alkyl Sulfoxide

| Parameter | Typical Value / Description |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral (e.g., P2₁) |

| S=O Bond Length | ~1.50 Å |

| S–C(aryl) Bond Length | ~1.80 Å |

| S–C(tert-butyl) Bond Length | ~1.85 Å |

| C–S–C Angle | ~98-102° |

| O–S–C Angles | ~106-108° |

| Flack Parameter | Value close to 0 confirms the absolute configuration. |

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Confirmation

Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light, providing confirmation of chirality and often allowing for the assignment of absolute configuration. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. libretexts.orgyoutube.com For a chiral molecule like this compound, the aromatic chromophore and the sulfoxide group will give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects, particularly those associated with the n→π* transition of the sulfoxide and the π→π* transitions of the benzene (B151609) ring, are directly related to the absolute configuration at the sulfur atom. rsc.orgacs.orgacs.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to simulate the CD spectrum for a given enantiomer, and a match between the experimental and calculated spectrum provides strong evidence for the assigned absolute configuration. researchgate.net

Optical Rotatory Dispersion (ORD) measures the variation of optical rotation as a function of wavelength. slideshare.netamrita.edu An ORD spectrum displays the plain positive or negative Cotton effects observed in CD as peaks and troughs. The shape of the ORD curve is characteristic of the molecule's stereochemistry. While CD is often easier to interpret due to its single-signed peaks in non-overlapping regions, ORD can be a complementary technique for confirming stereochemical assignments. acs.org

Vibrational Spectroscopy (IR, Raman) for Bonding Characteristics and Conformational Preferences

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and the local symmetry of functional groups.

For this compound, the most characteristic vibration is the S=O stretching mode. This typically appears as a strong band in the IR spectrum between 1030 and 1070 cm⁻¹. researchgate.net The exact frequency can be influenced by the electronic nature of the substituents and hydrogen bonding.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C–H Stretch | 3000–3100 | Medium | Strong |

| Aliphatic C–H Stretch | 2850–2980 | Strong | Strong |

| Aromatic C=C Stretch | 1450–1600 | Medium-Strong | Medium-Strong |

| S=O Stretch | 1030–1070 | Very Strong | Weak-Medium |

| C–S Stretch | 650–750 | Medium | Strong |

Mechanistic Investigations of 1 Tert Butylsulfinyl 2 Methylbenzene Reactivity

Elucidation of Reaction Pathways Involving the Sulfinyl Group

The sulfinyl group in 1-tert-butylsulfinyl-2-methylbenzene is a pivotal functional group that governs its reactivity. It can act as a chiral auxiliary, a leaving group, or a participant in various rearrangements, making it a valuable moiety in synthetic organic chemistry.

The Pummerer rearrangement is a classic transformation of sulfoxides into α-acyloxy thioethers in the presence of an activating agent, typically acetic anhydride. wikipedia.orgorganicreactions.org For this compound, the Pummerer reaction would be expected to proceed through the activation of the sulfoxide (B87167) oxygen by an electrophile, such as acetic anhydride, to form a sulfonium (B1226848) ion intermediate. Subsequent elimination of a proton from the methyl group of the tolyl moiety would generate a thionium (B1214772) ion. This highly electrophilic species is then trapped by a nucleophile, such as the acetate (B1210297) ion, to yield the corresponding α-acetoxy sulfide (B99878). wikipedia.orgyoutube.com

Recent advancements have highlighted variations of the Pummerer reaction, including intermolecular C-C coupling reactions. For instance, difluoroenol silyl (B83357) ethers have been shown to be effective carbon nucleophiles in intermolecular Pummerer reactions of alkyl sulfoxides without the need for additives. rsc.org This suggests that under specific conditions, the thionium ion derived from this compound could potentially be trapped by various carbon nucleophiles, expanding the synthetic utility of this reaction beyond the traditional formation of α-acyloxy thioethers.

Furthermore, an "interrupted Pummerer reaction" cascade has been developed for the ortho-C–H functionalization of aryl sulfoxides. nih.gov In this process, the initially formed sulfonium intermediate is trapped by a nucleophile at the sulfur atom, leading to a researchgate.netresearchgate.net sigmatropic rearrangement. nih.govsoton.ac.uk This pathway offers a metal-free method for the formation of new carbon-carbon or carbon-heteroatom bonds at the ortho position of the aryl sulfoxide. For this compound, this could provide a route to a variety of ortho-functionalized derivatives.

| Activating Agent | Nucleophile | Expected Product Type | Reference |

| Acetic Anhydride | Acetate | α-Acetoxy Thioether | wikipedia.orgorganicreactions.org |

| Trifluoroacetic Anhydride | Difluoroenol silyl ether | α-Difluoroalkyl Thioether | rsc.org |

| Trifluoromethanesulfonic Anhydride | Phenols, Anilines, Carbonyls | ortho-Functionalized Aryl Sulfide | nih.govnih.govsoton.ac.uk |

Sulfoxide elimination, also known as the Cope elimination, is a syn-elimination reaction that typically occurs upon heating to produce an alkene and a sulfenic acid. For this compound, a thermal elimination would require a β-hydrogen. Since the methyl group on the benzene (B151609) ring does not have a β-hydrogen in the traditional sense for this type of elimination, a direct thermal syn-elimination to form a stable alkene is not a primary reaction pathway.

However, base-mediated elimination processes are plausible. Strong bases can deprotonate the methyl group of the tolyl moiety, leading to the formation of a benzylic carbanion. Subsequent intramolecular rearrangement or elimination pathways could then occur. The use of a strong, non-nucleophilic base would be crucial to favor elimination over other potential side reactions.

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a π-system. researchgate.net In the context of aryl sulfoxides, researchgate.netcdnsciencepub.com and researchgate.netresearchgate.net sigmatropic rearrangements are particularly relevant.

The Truce-Smiles rearrangement is a cdnsciencepub.comnih.gov-aryl migration of a sulfone, but related rearrangements can occur with sulfoxides. cdnsciencepub.comcdnsciencepub.com For heteroaryl (ortho-alkyl)-aryl sulfoxides, a Truce-Smiles type rearrangement can lead to the formation of sulfenate anions, which can then be trapped by electrophiles. nih.gov In the case of this compound, deprotonation of the ortho-methyl group could initiate a researchgate.netcdnsciencepub.com-sigmatropic rearrangement, leading to a sulfenate intermediate that could be trapped to form a new C-S bond and a hydroxyl group.

More prominently, a cascade of an interrupted Pummerer reaction followed by a researchgate.netresearchgate.net sigmatropic rearrangement has been shown to be a powerful method for the C-H/C-H coupling of aryl sulfoxides with phenols and other nucleophiles. nih.govnih.govbeilstein-journals.org This reaction proceeds through a dearomatized intermediate, which then rearomatizes to give the ortho-functionalized product. The presence of substituents on the aryl sulfoxide can influence the efficiency and regioselectivity of this rearrangement. For instance, electron-rich aryl sulfoxides have been shown to be good substrates for this transformation. nih.gov The ortho-methyl group in this compound would likely influence the stability of the intermediates and transition states in such a rearrangement.

| Rearrangement Type | Key Intermediate | Potential Product | Reference |

| researchgate.netcdnsciencepub.com-Sigmatropic (Truce-Smiles type) | Sulfenate anion | ortho-Thiobenzyl alcohol | nih.gov |

| researchgate.netresearchgate.net-Sigmatropic (Pummerer cascade) | Dearomatized sulfonium species | ortho-Functionalized aryl sulfide | nih.govnih.govbeilstein-journals.org |

Stereochemical Control Elements in Nucleophilic Additions to Sulfinyl-Activated Species

The tert-butylsulfinyl group is a well-established chiral auxiliary, capable of inducing high levels of stereoselectivity in nucleophilic additions to adjacent electrophilic centers. harvard.eduwikipedia.org When this compound is converted into a corresponding sulfinyl-activated species, such as an N-tert-butylsulfinyl imine, the stereochemical outcome of nucleophilic additions is largely dictated by the steric and electronic properties of the sulfinyl group.

The generally accepted model for stereochemical induction involves the formation of a six-membered chair-like transition state where the nucleophile attacks from the less sterically hindered face. nih.govharvard.edu In the case of an imine derived from this compound, the bulky tert-butyl group and the ortho-methyl group would create a highly biased steric environment, leading to excellent diastereoselectivity in the addition of organometallic reagents. DFT calculations on related systems have shown that the preference for the E isomer of the sulfinyl imine and a rapid equilibrium between E and Z isomers are key to understanding the stereochemical outcome. nih.gov

The choice of Lewis acid can also play a crucial role in the stereoselectivity of these additions. researchgate.net While chelation control is often invoked, weakly coordinating metal counterions or the presence of Lewis basic functional groups can lead to open transition states and potentially different stereochemical outcomes. harvard.edu

Kinetic and Thermodynamic Studies of Transformations

While specific kinetic and thermodynamic data for the transformations of this compound are not extensively reported in the literature, insights can be gained from studies on related systems. For instance, kinetic measurements of the Truce-Smiles rearrangement have shown that the presence of a second ortho-substituent, as in 2,6-xylyl or mesityl aryl rings, can lead to higher reaction rates compared to ortho-tolyl analogs. cdnsciencepub.com This has been attributed to an entropic advantage that favors a more reactive conformation for the intramolecular nucleophilic attack. This suggests that the single ortho-methyl group in this compound would influence the rate of such rearrangements, though perhaps to a lesser extent than a 2,6-disubstituted system.

| Transformation | Influencing Factor | Observed Trend in Related Systems | Reference |

| Truce-Smiles Rearrangement | ortho-Substitution | Increased rate with additional ortho-substituent | cdnsciencepub.com |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Aromaticity | Rearomatization provides thermodynamic driving force | nih.gov |

Applications of 1 Tert Butylsulfinyl 2 Methylbenzene As a Chiral Auxiliary in Asymmetric Synthesis

Utilization in Asymmetric Carbon-Carbon Bond-Forming Reactions

N-tert-butylsulfinyl imines are exceptional electrophiles for a variety of carbon-carbon bond-forming reactions, facilitating the construction of chiral amines with high levels of stereocontrol.

Diastereoselective Nucleophilic Additions to N-tert-butylsulfinyl Imines

The addition of organometallic reagents to the carbon-nitrogen double bond of N-tert-butylsulfinyl imines is a flagship application of this methodology. The tert-butylsulfinyl group effectively shields one face of the imine, directing the nucleophile to the opposite face, thus leading to high diastereoselectivity. wikipedia.orgbeilstein-journals.org The stereochemical outcome is often predictable using a chelated transition state model, especially with Grignard reagents, where the magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen.

Typical nucleophiles used in these reactions include Grignard reagents, organolithium compounds, and organozinc reagents. wikipedia.org The reaction of Grignard reagents with N-tert-butylsulfinyl aldimines, for example, consistently yields sulfinamide products with high diastereoselectivity, which can then be hydrolyzed to furnish chiral primary amines. harvard.edu

Table 1: Diastereoselective Addition of Grignard Reagents to N-tert-Butylsulfinyl Imines This table presents representative data and is not exhaustive.

| Imine Substituent (R) | Grignard Reagent (R'-MgX) | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|

| Phenyl | Ethylmagnesium bromide | 98:2 | 95 |

| iso-Propyl | Phenylmagnesium bromide | 97:3 | 91 |

| 2-Furyl | Methylmagnesium chloride | 99:1 | 94 |

| p-Tolyl | Vinylmagnesium bromide | 96:4 | 88 |

Asymmetric Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

N-tert-butylsulfinyl imines also participate in asymmetric cycloaddition reactions, serving as key building blocks for the synthesis of nitrogen-containing heterocycles. beilstein-journals.org In [3+2] cycloaddition reactions, for instance, the sulfinyl imine can act as a dipolarophile, reacting with a 1,3-dipole to form five-membered rings with a high degree of stereocontrol. An example includes the reaction between N-tert-butylsulfinyl imines and arynes, which provides a stereoselective route to cyclic sulfoximines. beilstein-journals.org These reactions highlight the ability of the chiral auxiliary to control the facial selectivity of the cycloaddition, leading to enantiomerically enriched heterocyclic products.

Stereoselective Alkylation and Arylation Reactions

The stereoselective alkylation of aza-enolates derived from N-tert-butylsulfinyl ketimines is a powerful method for constructing α-substituted and α,α-disubstituted chiral amines, including those with challenging acyclic quaternary stereocenters. nih.gov The process typically involves the deprotonation of the ketimine to form a stereodefined aza-enolate, which then reacts with an electrophile. The sulfinyl group directs the approach of the electrophile, ensuring high stereoselectivity. researchgate.net

Similarly, stereoselective arylation reactions have been developed. For example, the addition of organometallic reagents like 2-bromobenzylmagnesium bromide to chiral N-tert-butanesulfinyl imines derived from tetralone ketones proceeds with high diastereocontrol, providing a pathway to complex dibenzoazaspiro compounds after subsequent intramolecular N-arylation. researchgate.net

Role in Asymmetric Carbon-Heteroatom Bond-Forming Reactions

The versatility of N-tert-butylsulfinyl imines extends to the formation of carbon-heteroatom bonds, enabling the enantioselective synthesis of a broad spectrum of chiral amines and nitrogen-containing heterocycles.

Enantioselective Synthesis of Chiral Amines via Sulfinimine Intermediates

The synthesis of chiral amines is arguably the most significant application of tert-butanesulfinamide chemistry. yale.edu The general strategy involves the condensation of the chiral sulfinamide with a non-chiral aldehyde or ketone to form an N-tert-butylsulfinyl imine. rsc.org This intermediate then undergoes a diastereoselective addition of a nucleophile. The final step is the removal of the sulfinyl auxiliary group with acid (e.g., HCl in an alcohol solvent) to release the free chiral amine. wikipedia.orgharvard.edu This methodology is highly effective for a wide range of substrates and has been used in the synthesis of numerous biologically active compounds and pharmaceuticals. yale.eduresearchgate.net The method is particularly valuable for synthesizing fluorinated chiral amines, which are important in medicinal chemistry. cas.cn

Stereoselective Formation of Chiral Nitrogen-Containing Heterocycles

N-tert-butylsulfinyl imines are instrumental in the stereoselective synthesis of various nitrogen-containing heterocycles such as aziridines, β-lactams, pyrrolidines, and piperidines. beilstein-journals.orgnih.gov The general approach involves a nucleophilic addition to the sulfinyl imine to create a key intermediate, which then undergoes an intramolecular cyclization to form the heterocyclic ring. The initial stereocenter, established with high diastereoselectivity in the addition step, dictates the stereochemistry of the final cyclic product. beilstein-journals.org

For example, the reaction of N-tert-butylsulfinyl imines with dimethylsulfoxonium methylide can produce chiral trifluoromethylated aziridines with good diastereoselectivity. beilstein-journals.orgnih.gov Another strategy involves the allylation of sulfinyl imines followed by ring-closing metathesis to construct piperidine (B6355638) and pyrrolidine (B122466) derivatives. nih.gov

Table 2: Synthesis of Nitrogen Heterocycles via N-tert-Butylsulfinyl Imines This table provides illustrative examples of heterocycles synthesized using this methodology.

| Target Heterocycle | Key Reaction Step | Diastereoselectivity (dr) | Reference Reaction Type |

|---|---|---|---|

| trans-Vinylaziridine | Addition of vinyl-anion equivalent & cyclization | High | Corey-Chaykovsky type |

| β-Lactam | Addition of a malonate nucleophile & cyclization | >99:1 | Mannich-type/cyclization |

| 2,5-Disubstituted Pyrrolidine | Nucleophilic addition & intramolecular cyclization | High | Addition/Cyclization |

| cis-2,6-Disubstituted Piperidine | Allylation & Ring-Closing Metathesis | High | Metathesis |

Auxiliary-Controlled Synthesis of Chiral Alcohols and Ethers

The application of chiral sulfinyl auxiliaries in the stereoselective synthesis of alcohols is a well-established strategy. acs.orgnih.gov The underlying principle involves the temporary attachment of the chiral sulfinyl group to a substrate, which then directs the stereochemical outcome of a subsequent bond-forming reaction. sigmaaldrich.com While the use of tert-butanesulfinamide for the asymmetric synthesis of chiral amines is extensively documented, direct and specific research findings on the use of 1-tert-butylsulfinyl-2-methylbenzene for the auxiliary-controlled synthesis of chiral alcohols and ethers are not prominently detailed in current literature.

However, the general principles of using closely related p-tolylsulfinyl groups and other sulfoxide-based auxiliaries in the synthesis of chiral alcohols are well-documented and provide a framework for understanding the potential applications of this compound. harvard.edu For instance, the diastereoselective reduction of β-ketosulfoxides is a common method for producing chiral β-hydroxy sulfoxides, which are precursors to chiral alcohols. The stereochemical outcome of such reductions is controlled by the existing chirality at the sulfur atom of the auxiliary.

Another established method is the reaction of metalated sulfoxides with aldehydes. The chiral sulfoxide (B87167) directs the nucleophilic attack onto the carbonyl carbon, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the sulfinyl group would then yield the desired chiral alcohol. A variety of chiral alcohols have been utilized in the diastereoselective preparation of sulfinates, which are key intermediates. acs.orgnih.gov

While specific data tables for the synthesis of chiral alcohols and ethers using this compound are not available, the synthesis of related amino alcohols using the tert-butylsulfinyl group has been demonstrated. nih.gov This suggests the potential for developing methodologies for chiral alcohol and ether synthesis using aryl-substituted tert-butylsulfinyl auxiliaries.

Recycling and Recovery Strategies for the tert-Butylsulfinyl Chiral Auxiliary

A critical aspect of the practical and economic viability of using chiral auxiliaries in large-scale synthesis is the ability to recover and recycle the auxiliary. For the widely used tert-butylsulfinyl group, effective recycling strategies have been developed.

Research has shown that during the acid-promoted cleavage of N-tert-butanesulfinyl amines, typically with hydrochloric acid (HCl), the chiral auxiliary is not destroyed. Instead, it is converted into tert-butylsulfinyl chloride. This reactive intermediate can then be trapped and converted back to the parent tert-butanesulfinamide.

One effective, documented procedure for the recovery of the tert-butylsulfinyl auxiliary involves the following steps:

Cleavage and Separation : The N-tert-butanesulfinyl-protected compound is treated with HCl in a suitable solvent like cyclopentyl methyl ether. This results in the formation of tert-butylsulfinyl chloride and the hydrochloride salt of the amine product. The amine salt, being a solid, can be easily separated by filtration.

Recovery of the Auxiliary : The filtrate, which contains the tert-butylsulfinyl chloride, can be treated in one of two ways:

Direct Amination : Treatment of the filtrate with aqueous ammonia (B1221849) leads to the formation of tert-butanesulfinamide. This method can provide the racemic sulfinamide in high yield (e.g., 97%).

Diastereoselective Trapping and Conversion : To recover the auxiliary in its enantiopure form, the tert-butylsulfinyl chloride can be reacted with a chiral alcohol, such as ethanol (B145695) in the presence of a catalytic amount of a chiral base like quinidine. This forms a diastereomeric mixture of sulfinate esters. Subsequent treatment with sodium amide (NaNH₂) in ammonia cleaves the ester and regenerates the enantiomerically enriched tert-butanesulfinamide.

The efficiency of these recovery methods is a significant advantage, making the use of tert-butylsulfinyl-based auxiliaries more atom-economical and cost-effective for industrial applications. A continuous flow process for the recycling of other sulfur-based chiral auxiliaries, such as Oppolzer's sultam, has also been demonstrated, highlighting the potential for automating the recovery and reuse of these valuable molecules. rsc.org

Below is a table summarizing a reported method for recycling the tert-butanesulfinyl auxiliary.

| Step | Reagents and Conditions | Product | Yield | Enantiomeric Excess (ee) |

| 1. Cleavage | HCl in cyclopentyl methyl ether | tert-Butylsulfinyl chloride & Amine hydrochloride | Quantitative | - |

| 2a. Racemic Recovery | Aqueous ammonia | tert-Butanesulfinamide | 97% | Racemic |

| 2b. Enantioselective Recovery | i. Ethanol, cat. quinidineii. NaNH₂ in ammonia | tert-Butanesulfinamide | 67% (overall) | >99% |

Computational and Theoretical Chemistry Studies on 1 Tert Butylsulfinyl 2 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For aryl sulfoxides, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-31G* or larger, provide valuable insights into their electronic structure and molecular orbitals. nih.gov

These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the nature of the frontier orbitals. The HOMO and LUMO are critical in understanding a molecule's reactivity, as they represent the regions most likely to be involved in electron donation and acceptance, respectively.

In a typical aryl tert-butyl sulfoxide (B87167), the HOMO is often localized on the sulfur and oxygen atoms, as well as the aromatic ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic ring and the sulfinyl group, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Representative Frontier Orbital Energies for an Analogous Aryl Sulfoxide (Calculated)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data presented are representative values for a generic aryl tert-butyl sulfoxide and are intended for illustrative purposes. Actual values for 1-tert-butylsulfinyl-2-methylbenzene would require specific calculations.

Conformational Analysis and Energy Landscape Mapping

The stereochemical outcome of reactions involving chiral auxiliaries like this compound is heavily dependent on the molecule's conformational preferences. Computational methods are employed to map the potential energy surface and identify the most stable conformers. The bulky tert-butyl group and the methyl-substituted aryl ring create significant steric hindrance, which dictates the preferred spatial arrangement of the molecule.

Table 2: Relative Energies of Hypothetical Conformers for this compound

| Conformer | Dihedral Angle (C-C-S-O) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 60° | 0.0 | 75 |

| B | 180° | 1.5 | 20 |

| C | -60° | 3.0 | 5 |

Note: This table is a hypothetical representation based on general principles of conformational analysis for sterically hindered sulfoxides and does not represent empirically calculated data for the specific named compound.

Reaction Pathway and Transition State Calculations for Mechanistic Understanding

Computational chemistry is instrumental in elucidating the mechanisms of reactions where this compound could act as a chiral auxiliary. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

For instance, in the addition of a nucleophile to an imine derived from a tert-butylsulfinylamine, DFT calculations can model the approach of the nucleophile to the C=N double bond. mdpi.com These calculations can identify the transition state structures for the formation of different stereoisomeric products. The calculated activation energies for these pathways allow for a prediction of which stereoisomer will be formed preferentially.

These studies often reveal that the stereochemical outcome is directed by the formation of a six-membered ring transition state involving the coordination of the incoming nucleophile's metal cation to the sulfinyl oxygen and the imine nitrogen. The steric bulk of the tert-butyl group then blocks one face of the imine, forcing the nucleophile to attack from the less hindered face.

Prediction of Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity

A primary application of computational studies on chiral auxiliaries is the prediction of stereochemical outcomes. By comparing the energies of the diastereomeric transition states leading to different product stereoisomers, the diastereoselectivity or enantioselectivity of a reaction can be predicted.

The difference in the free energies of activation (ΔΔG‡) between the two competing transition states is directly related to the ratio of the products at a given temperature. A larger ΔΔG‡ value corresponds to a higher degree of stereoselectivity. Computational models have become increasingly accurate in predicting these energy differences, often providing results that are in good agreement with experimental observations for related systems. acs.org This predictive power is invaluable in the design of new synthetic strategies and the optimization of reaction conditions to achieve high levels of stereocontrol.

Strategic Derivatization and Analog Development of 1 Tert Butylsulfinyl 2 Methylbenzene

Synthesis of Stereoisomers and Diastereomers for Comparative Reactivity Studies

The efficacy of a chiral auxiliary is fundamentally linked to its stereochemical purity. The synthesis of enantiomerically pure stereoisomers and the separation of diastereomers are crucial first steps in evaluating and optimizing the performance of 1-tert-butylsulfinyl-2-methylbenzene derivatives in asymmetric transformations. The configurationally stable stereocenter at the sulfur atom makes these compounds ideal candidates for such studies. illinois.edu

A primary and historically significant route to obtaining enantiopure aryl sulfoxides is the Andersen synthesis. illinois.edu This method involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to produce a mixture of diastereomeric sulfinate esters. illinois.eduwikipedia.org These diastereomers, differing in their physical properties, can often be separated by fractional crystallization. nih.gov Subsequent nucleophilic substitution with an organometallic reagent, like a Grignard or organolithium reagent, proceeds with a clean inversion of configuration at the sulfur center to yield the desired enantiomerically pure sulfoxide (B87167). illinois.edunih.gov For this compound, the process would start with 2-methylbenzenesulfinyl chloride.

Alternative modern approaches include the catalytic asymmetric oxidation of the parent sulfide (B99878), 1-tert-butylthio-2-methylbenzene. This can be achieved using transition metal catalysts, such as those based on titanium or vanadium, in conjunction with chiral ligands. acs.orgresearchgate.netresearchgate.net Furthermore, chemoenzymatic methods, which utilize enzymes like dioxygenases, offer a green and highly selective pathway to chiral sulfoxides and their functionalized derivatives. rsc.org

Below is a representative table illustrating the Andersen methodology for producing the (R) and (S) enantiomers of this compound.

Table 1: Synthesis of Stereoisomers via Diastereomeric Menthyl Sulfinates

| Step | Reactants | Product | Description | Stereochemical Outcome |

|---|---|---|---|---|

| 1 | 2-Methylbenzenesulfinyl chloride + (1R,2S,5R)-(-)-Menthol | (SS)- and (RS)-Menthyl 2-methylbenzenesulfinate | Esterification produces a mixture of diastereomers at the sulfur center. | Mixture of Diastereomers |

| 2 | Diastereomeric Mixture from Step 1 | Crystalline (SS)-Menthyl 2-methylbenzenesulfinate | Separation via fractional crystallization yields one pure diastereomer. | Pure Diastereomer |

| 3 | (SS)-Menthyl 2-methylbenzenesulfinate + tert-Butylmagnesium chloride | (R)-1-Tert-butylsulfinyl-2-methylbenzene | Nucleophilic substitution with a Grignard reagent proceeds with inversion at the sulfur center. illinois.edu | (R)-Enantiomer |

Modification of the Aromatic Moiety for Tunable Reactivity and Selectivity

Altering the substitution pattern on the aromatic ring of this compound provides a powerful tool for tuning its electronic and steric characteristics. These modifications can profoundly influence the compound's reactivity as a substrate or its effectiveness as a chiral ligand in metal-catalyzed reactions.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the benzene (B151609) ring can modulate the electron density at the sulfur atom and the aromatic system. For instance, in copper-catalyzed cross-coupling reactions, the electronic nature of the aryl substrate can control both reactivity and chemoselectivity; electron-rich substrates may exhibit lower reactivity but higher selectivity, whereas electron-poor substrates can be highly reactive but less selective. mdpi.com When used as a ligand, these electronic changes can affect the metal-binding affinity and the electronic properties of the resulting catalyst complex, thereby influencing its catalytic activity and the stereochemical outcome of the reaction.

Steric Effects: The size and position of substituents on the aromatic ring introduce steric hindrance that can direct the approach of reagents or substrates. The existing ortho-methyl group already imparts a significant steric bias. Adding further substituents, particularly at the positions adjacent to the sulfinyl group (e.g., the 3- or 6-positions), would create a more sterically demanding environment. This can enhance facial selectivity in reactions where the sulfoxide acts as a chiral auxiliary or create a more defined chiral pocket when it functions as a ligand. However, excessive steric bulk can also impede reactivity by blocking access to the reactive center. mdpi.comnih.gov

The table below outlines potential modifications to the aromatic ring and their predicted impact on the compound's properties.

Alterations to the Sulfinyl Group for Enhanced Chiral Induction

The tert-butyl group is a cornerstone of many highly effective chiral auxiliaries, primarily due to its significant steric bulk, which creates a highly asymmetric environment. wikipedia.orgacs.org In this compound, this group plays a critical role in directing the stereochemical outcome of reactions. Modifying this alkyl group allows for the systematic investigation of how the steric and electronic nature of the sulfinyl moiety impacts chiral induction.

Replacing the tert-butyl group with other substituents can fine-tune the auxiliary's properties. For example, smaller alkyl groups (e.g., methyl or ethyl) would reduce the steric differentiation between the faces of the S=O bond, which could potentially lead to lower levels of asymmetric induction. Conversely, employing other sterically demanding groups, such as adamantyl or triphenylmethyl (trityl), could further enhance stereoselectivity by creating an even more biased environment.

The electronic nature of the substituent also plays a role. While alkyl groups are generally considered electronically similar, replacing the tert-butyl group with an aryl group (e.g., a phenyl or p-tolyl group) would introduce electronic effects (resonance and induction) in addition to different steric profiles. This could influence the way the sulfinyl oxygen coordinates to metal centers or reagents, thereby altering the geometry of the transition state and affecting chiral transfer. illinois.edu

The following table compares potential alterations to the sulfinyl group and their likely consequences for its role as a chiral director.

Table 3: Impact of Altering the Sulfinyl Group on Chiral Induction

| Sulfinyl Group | Key Feature | Potential Impact on Asymmetric Induction |

|---|---|---|

| -S(O)CH3 (Methylsulfinyl) | Minimal steric bulk | Reduced steric differentiation, likely leading to lower diastereoselectivity compared to the tert-butyl analog. |

| -S(O)CH(CH3)2 (Isopropylsulfinyl) | Intermediate steric bulk | Offers a balance between steric hindrance and reactivity, potentially useful for substrates where the tert-butyl group is too large. |

| -S(O)C(CH3)3 (tert-Butylsulfinyl) | Large steric bulk | Provides high levels of stereocontrol due to significant steric differentiation. wikipedia.orgacs.org |

| -S(O)C(C6H5)3 (Tritylsulfinyl) | Very large, bulky group | Expected to provide extremely high stereoselectivity, but may severely retard reaction rates or limit substrate scope due to prohibitive steric hindrance. |

| -S(O)-p-tolyl (p-Tolylsulfinyl) | Aromatic, moderate bulk | Introduces electronic effects and a different spatial arrangement. Widely used in Andersen synthesis and offers a different mode of stereocontrol compared to bulky alkyl groups. wikipedia.org |

Integration of 1 Tert Butylsulfinyl 2 Methylbenzene into Multi Step Organic Synthesis Sequences

Application as a Key Chiral Intermediate in the Synthesis of Complex Organic Frameworks

Chiral aryl sulfoxides serve as crucial intermediates in the asymmetric synthesis of complex molecules, including natural products and biologically active compounds. acs.org Their utility is exemplified by the use of chiral p-tolyl sulfoxides in the synthesis of alkaloids. For instance, the diastereoselective addition of the carbanion of (R)-(+)-methyl p-tolyl sulfoxide (B87167) to imines has been a key step in the asymmetric synthesis of (R)-(+)-tetrahydropalmatine, a protoberberine alkaloid. acs.org In such syntheses, the chiral sulfoxide is first used to construct a key stereocenter with high diastereoselectivity. Subsequent chemical modifications of the resulting adduct, followed by the removal of the sulfinyl group, afford the enantiomerically enriched target molecule.

The general strategy involves the following steps:

Preparation of the Chiral Sulfoxide: Enantiomerically pure aryl sulfoxides are typically prepared by the Andersen synthesis, which involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with an organometallic reagent, such as a Grignard reagent. This reaction proceeds with complete inversion of configuration at the sulfur atom. medcraveonline.com

Stereoselective Carbon-Carbon Bond Formation: The chiral sulfoxide is then used to direct a stereoselective bond-forming reaction. For example, the α-lithiation of a chiral alkyl aryl sulfoxide generates a stabilized carbanion that can react with various electrophiles (e.g., aldehydes, imines) in a highly diastereoselective manner.

Elaboration and Removal of the Auxiliary: After the key stereocenter has been set, the rest of the molecular framework is constructed. The sulfinyl group can then be removed under relatively mild conditions, for instance, by reduction with agents like Raney nickel or through Pummerer-type rearrangements, to yield the final product without racemization of the newly formed stereocenter.

This approach has been successfully applied to the synthesis of a wide range of complex targets, demonstrating the power of chiral sulfoxides as "traceless" chiral auxiliaries.

Sequential Stereocontrolled Transformations Utilizing the Sulfinyl Moiety

The sulfinyl group is not only a potent chiral director but can also be involved in a sequence of transformations to build molecular complexity in a stereocontrolled fashion. The versatility of the sulfinyl group allows for its participation in and direction of multiple reaction steps.

One example of sequential stereocontrolled transformations is the use of chiral β-ketosulfoxides. These compounds can undergo a highly diastereoselective reduction of the ketone, directed by the chiral sulfinyl group, to produce a chiral β-hydroxysulfoxide. This intermediate can then be used in subsequent reactions, such as cyclizations or further functional group manipulations, where the stereochemistry of both the newly formed alcohol and the original sulfoxide can influence the outcome of the next transformation.

Another important sequence involves the use of chiral vinyl sulfoxides. These can act as chiral Michael acceptors, with the sulfinyl group directing the conjugate addition of a nucleophile to one face of the double bond. The resulting adduct can then be trapped, or the sulfinyl group can be eliminated to generate a new double bond in a different position, effectively achieving a stereocontrolled migration of functionality. The stereocontrolled preparation of chiral (E)-1-alkenyl sulfoxides and their subsequent reduction to the corresponding alkenyl sulfides is a testament to the utility of these sequential transformations. acs.org

Chemo-, Regio-, and Stereoselectivity in Convergent and Divergent Synthetic Routes

The control of chemo-, regio-, and stereoselectivity is paramount in the design of efficient synthetic routes. Chiral aryl sulfoxides have been shown to provide excellent levels of control in a variety of reactions, making them valuable in both convergent and divergent synthetic strategies.

Stereoselectivity: As discussed, the primary role of chiral sulfoxides is to induce high stereoselectivity. A notable example is the use of enantiomerically pure aryl tert-butyl sulfoxides as ligands or promoters in the enantioselective allylation of aldehydes with allyltrichlorosilane. Research has shown that a series of mono- and bis-aryl tert-butyl sulfoxides can promote this reaction to give homoallylic alcohols with moderate to high enantioselectivities. nih.gov The data from these studies indicate that the structure of the aryl group on the sulfoxide has a significant impact on the enantiomeric excess (ee) of the product.

Interactive Data Table: Enantioselective Allylation of Benzaldehyde Promoted by Chiral Aryl tert-Butyl Sulfoxides nih.gov

| Promoter (Aryl Group) | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl | 75 | 82 |

| 4-Methoxyphenyl | 78 | 88 |

| 4-Bromophenyl | 72 | 75 |

| 2-Naphthyl | 80 | 90 |

| 9-Anthryl | 65 | 92 |

This table illustrates the influence of the aryl substituent on the yield and enantioselectivity of the allylation reaction, highlighting the tunability of these chiral promoters.

Chemo- and Regioselectivity: The sulfinyl group can also influence the chemo- and regioselectivity of reactions. For example, in the metallation of an aryl sulfoxide that has multiple potential sites for deprotonation, the directing effect of the sulfinyl group can lead to selective metallation at the ortho position. This regioselectivity is crucial for the subsequent functionalization of the aromatic ring at a specific position.

In convergent synthesis, fragments of a complex molecule are synthesized separately and then joined together. A chiral sulfoxide can be incorporated into one of these fragments to ensure the correct stereochemistry at the junction point. In divergent synthesis, a common intermediate containing a chiral sulfoxide is used to generate a library of stereochemically related compounds by reacting it with a variety of different reagents.

Sustainable Chemistry Approaches in the Synthesis and Utilization of 1 Tert Butylsulfinyl 2 Methylbenzene

Adherence to Green Chemistry Principles in Synthetic Method Development

The synthesis of 1-tert-butylsulfinyl-2-methylbenzene, a chiral sulfoxide (B87167), typically involves the oxidation of its corresponding sulfide (B99878) precursor, 1-tert-butylthio-2-methylbenzene. The development of green synthetic methods for this transformation aligns with several core principles of green chemistry.

Key green chemistry principles applicable to the synthesis include:

Prevention of Waste : Designing syntheses to minimize waste is a primary goal. This is often achieved through high-yield, selective reactions.

Use of Less Hazardous Chemical Syntheses : Traditional oxidizing agents can be hazardous. Green approaches prioritize safer alternatives like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂), whose byproducts (water) are benign. acsgcipr.orgrsc.orgorganic-chemistry.org

Designing Safer Chemicals : While the target molecule is fixed, the reagents used to create it can be chosen for their reduced toxicity and environmental impact.

Use of Safer Solvents and Auxiliaries : The choice of solvent is critical. Green chemistry promotes the use of water, ethanol (B145695), or even solvent-free systems over chlorinated or volatile organic compounds (VOCs). rsc.orgresearchgate.netmdpi.com

Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste and often enabling milder reaction conditions. acsgcipr.orgorganic-chemistry.orgorganic-chemistry.org

Modern synthetic strategies for aryl sulfoxides increasingly incorporate these principles, moving away from classical methods that involve stoichiometric, often toxic, oxidants and hazardous solvents.

Atom Economy and E-Factor Considerations in Sulfoxide Chemistry

Atom Economy (AE) and the Environmental Factor (E-Factor) are crucial metrics for evaluating the greenness of a chemical process. AE measures the efficiency of a reaction in converting reactant atoms to the desired product, while the E-Factor provides a more holistic measure of the waste generated.

Atom Economy (AE): AE is calculated as: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The oxidation of a sulfide to a sulfoxide highlights the importance of the choice of oxidant.

Interactive Table 1: Theoretical Atom Economy for the Oxidation of 1-tert-butylthio-2-methylbenzene

| Oxidant | Oxidant Formula | Byproduct | Byproduct Formula | Atom Economy (%) |

| Hydrogen Peroxide | H₂O₂ | Water | H₂O | 91.1% |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | C₇H₅ClO₃ | meta-Chlorobenzoic Acid | C₇H₅ClO₂ | 55.7% |

Note: Calculation assumes the sulfide 1-tert-butylthio-2-methylbenzene (MW: 196.34 g/mol ) is the starting reactant and the desired product is this compound (MW: 212.34 g/mol ).

As the table demonstrates, using hydrogen peroxide results in a significantly higher atom economy because its only byproduct is water.

Environmental Factor (E-Factor): The E-Factor is a practical measure of waste, defined as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Unlike atom economy, the E-Factor accounts for all materials used in a process, including solvents, catalysts, and reagents used in workup and purification. youtube.com A lower E-Factor indicates a greener process. For instance, a reaction that avoids solvent-intensive chromatography for purification will have a substantially lower E-Factor. organic-chemistry.orgyoutube.com

Solvent-Free or Environmentally Benign Solvent Reaction Systems

Reducing or eliminating the use of conventional organic solvents is a cornerstone of green chemistry. rsc.org Significant progress has been made in developing sulfoxidation reactions that operate under solvent-free conditions or in environmentally benign solvents.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer major environmental benefits by eliminating solvent waste. One reported method for synthesizing diaryl sulfoxides involves the reaction of arenes with thionyl chloride on a silica (B1680970) gel support in the presence of a Lewis acid catalyst like aluminum chloride. ijcce.ac.irijcce.ac.irdoaj.org This approach avoids the use of bulk solvents, simplifying the process and reducing environmental impact.

Environmentally Benign Solvents: When a solvent is necessary, green alternatives are preferred.

Water : As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for green chemistry. mdpi.com Asymmetric oxidation of sulfides to chiral sulfoxides has been achieved using hydrogen peroxide in water, sometimes catalyzed by complexes like a chiral Fe(salan) complex. organic-chemistry.org Electrochemical oxidations can also be performed in mixed aqueous systems, such as acetone/water. rsc.org

Alcohols : Solvents like ethanol are biodegradable and less toxic than many traditional organic solvents. Photocatalytic methods have been developed that use ethanol-water mixtures for the synthesis of sulfoxides. rsc.orgresearchgate.net

Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is an excellent green solvent due to its non-toxic nature and the ease of its removal post-reaction. rsc.org It has been used for the selective oxidation of sulfur compounds. rsc.org

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) : These materials have low volatility and can often be recycled. In some cases, they can function as both the solvent and the catalyst for the reaction. mdpi.com

Interactive Table 2: Comparison of Solvent Systems for Sulfide Oxidation

| Solvent System | Typical Oxidant | Catalyst | Advantages |

| Solvent-Free (Solid-State) | Thionyl Chloride | Lewis Acid (e.g., AlCl₃) | No solvent waste, simple procedure. ijcce.ac.irijcce.ac.ir |

| Water | Hydrogen Peroxide | Metal complexes or Organocatalysts | Environmentally benign, safe. organic-chemistry.orgorganic-chemistry.org |

| Ethanol/Water | O₂ (Air) | Photocatalyst | Uses renewable solvent and benign oxidant. rsc.orgresearchgate.net |

| Supercritical CO₂ | Hydrogen Peroxide | Various | No organic solvent residue, tunable properties. rsc.org |

Catalytic and High-Efficiency Transformations

The use of catalysis is fundamental to green chemistry, enabling reactions to proceed with high efficiency and selectivity under milder conditions, thereby saving energy and reducing byproducts. acsgcipr.org

Catalytic Oxidation Systems: A wide array of catalytic systems has been developed for the selective oxidation of sulfides to sulfoxides.

Metal-Based Catalysis : Transition metals are effective catalysts for this transformation.

Homogeneous Catalysts : Chiral vanadium and titanium complexes (e.g., the Kagan-Sharpless reagent) are well-known for the asymmetric oxidation of sulfides. acsgcipr.org

Heterogeneous Catalysts : To improve sustainability, catalysts are often immobilized on solid supports like nanoparticles, which allows for easy recovery and reuse. nih.govresearchgate.net For example, manganese and cobalt Schiff base complexes coated on magnetic nanoparticles have been used for the H₂O₂ oxidation of sulfides. researchgate.net Tantalum carbide has also been shown to catalyze the oxidation of sulfides to sulfoxides with high yields. organic-chemistry.org

Organocatalysis : Metal-free catalytic systems are highly desirable to avoid issues of metal toxicity and contamination. 2,2,2-Trifluoroacetophenone, a simple organic ketone, has been shown to effectively catalyze the selective oxidation of sulfides to sulfoxides using hydrogen peroxide. organic-chemistry.org

Biocatalysis : Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) can catalyze the oxidation of sulfides with exceptional enantioselectivity, using molecular oxygen as the ultimate oxidant under very mild conditions. acsgcipr.org

High-Efficiency Reaction Technologies: Modern technologies are being applied to further enhance the efficiency and sustainability of sulfoxide synthesis.

Photocatalysis : Visible-light photocatalysis allows reactions to be driven by light, often at room temperature. rsc.orgresearchgate.net These systems can utilize air as the oxidant, making them exceptionally green. rsc.org

Electrochemical Synthesis : Electrosynthesis uses electrons as a "traceless" reagent to drive oxidation, avoiding the need for chemical oxidants altogether. rsc.org This method is clean, highly controllable, and can be conducted in green solvents. rsc.org

Interactive Table 3: Overview of Catalytic Systems for Sulfide Oxidation

| Catalysis Type | Catalyst Example | Oxidant | Key Features |

| Heterogeneous Metal | Mn₂ZnO₄ Spinel Nanoparticles | H₂O₂ | Recyclable catalyst, selective oxidation. jsynthchem.com |

| Homogeneous Metal | Chiral Vanadium-salan complex | H₂O₂ | High enantioselectivity. organic-chemistry.org |

| Organocatalysis | 2,2,2-Trifluoroacetophenone | H₂O₂ | Metal-free, cost-effective, high selectivity. organic-chemistry.org |

| Biocatalysis | Baeyer-Villiger Monooxygenases (BVMO) | O₂ (Air) | Excellent enantioselectivity, mild conditions. acsgcipr.org |

| Photocatalysis | Eosin Y | O₂ (Air) | Uses light energy, benign oxidant. rsc.orgresearchgate.net |

| Electrocatalysis | Graphite Felt Electrode | Electrons | Traceless reagent, high efficiency. rsc.org |

Future Research Directions and Emerging Methodologies for 1 Tert Butylsulfinyl 2 Methylbenzene

Development of Novel Catalytic Asymmetric Reactions Utilizing Aryl Sulfoxides

The most direct route to chiral sulfoxides is the catalytic enantioselective oxidation of prochiral sulfides. wiley-vch.de Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems. While significant progress has been made with metal complexes based on titanium, vanadium, and molybdenum, newer approaches are continually emerging. wiley-vch.de

Palladium-catalyzed reactions have shown particular promise for the synthesis and transformation of aryl sulfoxides. Research has demonstrated the effective use of palladium catalysts for the arylation of sulfenate anions, providing a direct route to various aryl sulfoxides. acs.orgmdpi.com A key future direction will be the application of chiral ligands to render these transformations enantioselective. For instance, the use of chiral O,P-ligands like PC-Phos has enabled the efficient palladium-catalyzed enantioselective arylation of both alkyl and aryl sulfenate anions, delivering chiral sulfoxides with excellent enantioselectivities. organic-chemistry.org Similarly, (JosiPhos)Pd-catalyzed reactions of aryl benzyl (B1604629) sulfoxides with aryl bromides have been used to generate a wide range of enantioenriched diaryl sulfoxides. organic-chemistry.org

Future investigations could focus on applying these advanced catalytic systems to the synthesis of 1-tert-butylsulfinyl-2-methylbenzene or using it as a chiral ligand. The steric hindrance from the ortho-methyl group could offer unique selectivity in such catalytic cycles.

Table 1: Comparison of Modern Catalytic Systems for Aryl Sulfoxide (B87167) Synthesis

| Catalytic System | Metal | Typical Ligand/Auxiliary | Key Features | Potential Application for this compound |

|---|---|---|---|---|

| Vanadium-Schiff Base | Vanadium | Chiral Schiff base | Effective for asymmetric sulfoxidation, though may be accompanied by kinetic resolution. wiley-vch.de | Enantioselective synthesis from 2-methylphenyl tert-butyl sulfide (B99878). |

| Palladium-Josiphos | Palladium | (R)-(S)-PPF-t-Bu2 (Josiphos-type) | High enantioselectivity (up to 83% ee) in the arylation of sulfenate anions. mdpi.com | Asymmetric synthesis via coupling of a sulfenate anion with an ortho-tolyl halide. |

| Palladium-PC-Phos | Palladium | PC-Phos | Excellent enantioselectivities for arylation of alkyl and aryl sulfenate anions; general substrate scope. organic-chemistry.org | Use as a chiral ligand in other asymmetric transformations. |

Exploration of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer green and powerful alternatives to traditional chemical methods for synthesis and transformation. These techniques often proceed under mild conditions and can provide unique reactivity pathways.

The photochemistry of aryl sulfoxides has been studied, revealing processes such as photochemical deoxygenation, rearrangement, and α-cleavage (C-S bond scission). researchgate.nettaylorfrancis.comacs.org The specific pathway can be influenced by the molecular structure and the irradiation wavelength. rsc.org Future work on this compound could explore its photochemical stability and reactivity. For example, investigating its potential for photochemical deoxygenation to the corresponding sulfide or its behavior under various light conditions could be relevant for applications in photostable materials or photoswitchable catalysts. nih.gov

Electrochemistry provides another promising avenue. Scalable and selective electrochemical methods have been developed for both the oxidation of sulfides to sulfoxides and the reduction of sulfoxides back to sulfides. rsc.orgrsc.org These methods replace traditional, often harsh, chemical oxidants and reductants with traceless electrons, enhancing the environmental friendliness of the process. rsc.org An electrochemical protocol using NaCl as both an electrolyte and a redox mediator has been shown to be effective for selective sulfoxidation. rsc.org Applying such electrochemical methods to the synthesis of this compound could offer a scalable and sustainable production route.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming chemical manufacturing and discovery by enabling safer, more efficient, and highly reproducible processes. mdpi.comsyrris.com The integration of these technologies is a key direction for the future synthesis of fine chemicals like this compound.